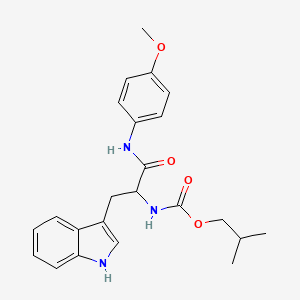
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide, also known as MIPT, is a chemical compound that belongs to the tryptophan family of amino acids. MIPT is a synthetic compound that has been developed for scientific research purposes. It is primarily used in the field of neuroscience for studying the mechanism of action of certain receptors in the brain.
作用机制
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide acts as a partial agonist at the 5-HT2A receptor. It binds to the receptor and activates it to a certain extent, but not to the same extent as a full agonist. This partial activation results in a different downstream signaling pathway than that of a full agonist.
Biochemical and Physiological Effects:
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can result in increased mood and alertness. N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has also been shown to increase the activity of certain parts of the brain, such as the prefrontal cortex and the amygdala.
实验室实验的优点和局限性
One of the main advantages of using N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide in lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to study the effects of drugs on this specific receptor without affecting other receptors in the brain. However, one limitation of using N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide is its partial agonist activity, which can result in different downstream effects than those of a full agonist.
未来方向
There are several future directions for research involving N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide. One direction is to study the effects of N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide on other receptors in the brain, such as the 5-HT2C receptor. Another direction is to develop new compounds that target specific receptors in the brain, based on the structure of N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide. Additionally, N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide could be used in combination with other compounds to study the effects of drug interactions on the brain.
合成方法
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of isobutyl chloroformate with 4-methoxyphenylalanine followed by the addition of tryptophanamide. The resulting product is then purified using various chromatography techniques.
科学研究应用
N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has been extensively used in scientific research for studying the mechanism of action of certain receptors in the brain. It is commonly used as a ligand for the 5-HT2A receptor, which is a subtype of serotonin receptor. N-(isobutoxycarbonyl)-N-(4-methoxyphenyl)tryptophanamide has also been used for studying the effects of certain drugs on the brain and for developing new drugs that target specific receptors.
属性
IUPAC Name |
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)14-30-23(28)26-21(12-16-13-24-20-7-5-4-6-19(16)20)22(27)25-17-8-10-18(29-3)11-9-17/h4-11,13,15,21,24H,12,14H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWVXCQXPZPQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methoxyanilino)-1-oxopropan-2-yl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

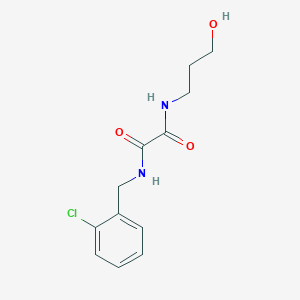


![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)
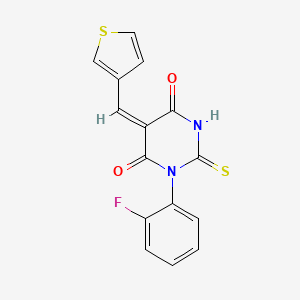
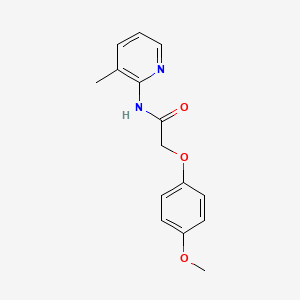
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
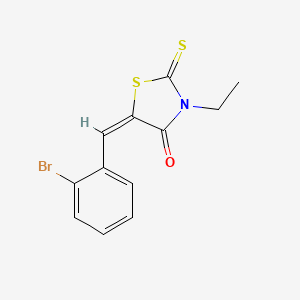
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
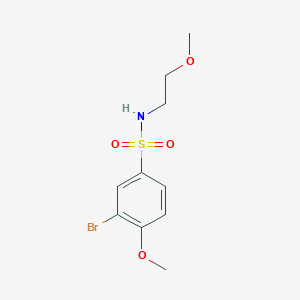
![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)